molecular formula C₁₉H₁₇F₆N₇O B560146 伊那西尼 CAS No. 1446502-11-9

伊那西尼

货号 B560146
CAS 编号: 1446502-11-9
分子量: 473.38
InChI 键: DYLUUSLLRIQKOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enasidenib is an orally available, selective, potent, small molecule inhibitor of mutant isocitrate dehydrogenase 2 (IDH2). It is used to treat acute myeloid leukemia (AML) with an isocitrate dehydrogenase-2 (IDH2) mutation in patients who have not responded to other treatments or to those whose cancer has come back after treatment .


Synthesis Analysis

Enasidenib was developed by Celgene Corporation under a global, exclusive license from Agios Pharmaceuticals . It is the first oral targeted therapy that has become available for adults with relapsed or refractory AML and an IDH2 mutation .


Molecular Structure Analysis

Enasidenib has a chemical formula of C19H17F6N7O . The molecular weight is 473.38 .


Chemical Reactions Analysis

Enasidenib has been reported to cause differentiation syndrome, which affects blood cells and can be fatal if not treated . In a study involving adult patients with relapsed or refractory AML, an overall response rate of 40.3% was achieved in enasidenib therapy, which was associated with cellular differentiation and maturation without evidence of aplasia .


Physical And Chemical Properties Analysis

Enasidenib has a molecular weight of 473.383 and a chemical formula of C19H17F6N7O . The mesylate salt form of Enasidenib has a molecular weight of 569.480 and a chemical formula of C20H21F6N7O4S .

科学研究应用

Sure, I can provide information on several applications of Enasidenib based on the available data. Enasidenib is a medication used to treat certain types of cancer, specifically acute myeloid leukemia (AML) with a specific genetic mutation in the IDH2 gene . Here are some of its applications:

  • Enasidenib in Combination with Venetoclax for IDH2-Mutated Relapsed/Refractory Myeloid Malignancies

    • Summary of Application: Enasidenib, an oral selective IDH2 inhibitor, has been used in combination with Venetoclax, a BCL2 inhibitor, for the treatment of patients with IDH2-mutated relapsed or refractory acute myeloid leukemia (AML) or myelodysplastic syndromes (MDS) .
    • Methods of Application: Patients were treated continuously by 28-day cycles of Venetoclax 400 mg daily starting with a 3-day ramp-up on cycle 1 day 1 and with Enasidenib 100 mg daily starting on cycle 1 day 15 .
    • Results: The combination of Enasidenib and Venetoclax was found to be safe and well-tolerated. The overall response rate was 40.3%, with a median response duration of 5.8 months .
  • Enasidenib as Maintenance Following Allogeneic Hematopoietic Cell Transplantation for IDH2-Mutated Myeloid Malignancies

    • Summary of Application: Enasidenib has been used as a maintenance therapy following allogeneic hematopoietic cell transplantation (HCT) in patients with IDH2-mutated myeloid malignancies .
    • Methods of Application: Enasidenib was initiated between days 30 and 90 following HCT and continued for twelve 28-day cycles .
    • Results: Enasidenib was found to be safe and well-tolerated. The cumulative incidence of relapse was 16%, and two-year progression-free and overall survival were 69% and 74%, respectively .
  • Enasidenib Combined with Standard Induction Chemotherapy for Newly Diagnosed mIDH2 AML

    • Summary of Application: Enasidenib has been used in combination with standard induction chemotherapy for the treatment of newly diagnosed mIDH2 AML .
    • Methods of Application: Patients received 100 mg Enasidenib once daily combined with standard induction chemotherapy (daunorubicin 60 mg/m2/day or idarubicin 12 mg/m2/day × 3 days with cytarabine 200 mg/m2/day × 7 days) .
    • Results: The combination of Enasidenib and standard induction chemotherapy was well-tolerated and active in patients with newly diagnosed AML with an IDH1 or IDH2 mutation .
  • Enasidenib for the Treatment of Patients with Relapsed/Refractory IDH2 Mutated AML

    • Summary of Application: Enasidenib has been approved for the treatment of adult patients with relapsed or refractory AML who have a specific IDH2 mutation .
    • Methods of Application: The efficacy of Enasidenib was studied in a single-arm trial of 199 patients with relapsed or refractory AML who had IDH2 mutations .
    • Results: With a minimum of six months of treatment, 19 percent of patients experienced complete remission for a median 8.2 months, and 4 percent of patients experienced complete remission with partial hematologic recovery for a median 9.6 months .
  • Enasidenib for High-Risk IDH2-Mutant Myelodysplastic Syndrome

    • Summary of Application: Enasidenib has been used for the treatment of high-risk IDH2-mutant myelodysplastic syndrome .
    • Methods of Application: The study evaluated safety and efficacy of Enasidenib in combination with azacitidine for treatment-naïve high-risk MDS, and as a single agent after prior hypomethylating agent therapy .
    • Results: Enasidenib was found to be an effective treatment option for mIDH2 MDS, both in combination with azacitidine for treatment-naïve high-risk MDS, and as a single agent after prior hypomethylating agent therapy .
  • Enasidenib for IDH2-Mutant Myelodysplastic Syndrome
    • Summary of Application: Enasidenib has been used for the treatment of high-risk myelodysplastic syndrome (MDS) with IDH2 mutation .
    • Methods of Application: The study evaluated safety and efficacy of Enasidenib in combination with azacitidine for newly diagnosed mIDH2 MDS, and as a single agent for mIDH2 MDS after prior hypomethylating agent (HMA) therapy .
    • Results: Enasidenib was found to be an effective treatment option for mIDH2 MDS, both in combination with azacitidine for treatment-naïve high-risk MDS, and as a single agent after prior HMA therapy .
  • Enasidenib for IDH2-Mutant Myelodysplastic Syndrome

    • Summary of Application: Enasidenib has been used for the treatment of high-risk myelodysplastic syndrome (MDS) with IDH2 mutation .
    • Methods of Application: The study evaluated safety and efficacy of Enasidenib in combination with azacitidine for newly diagnosed mIDH2 MDS, and as a single agent for mIDH2 MDS after prior hypomethylating agent (HMA) therapy .
    • Results: Enasidenib was found to be an effective treatment option for mIDH2 MDS, both in combination with azacitidine for treatment-naïve high-risk MDS, and as a single agent after prior HMA therapy .
  • Enasidenib as Maintenance Following Allogeneic Hematopoietic Cell Transplantation

    • Summary of Application: Enasidenib has been used as a maintenance therapy following allogeneic hematopoietic cell transplantation (HCT) in patients with IDH2-mutated myeloid malignancies .
    • Methods of Application: Enasidenib was initiated between days 30 and 90 following HCT and continued for twelve 28-day cycles .
    • Results: Enasidenib was found to be safe and well-tolerated. The cumulative incidence of relapse was 16%, and two-year progression-free and overall survival were 69% and 74%, respectively .

安全和危害

Enasidenib can cause a condition called differentiation syndrome, which affects blood cells and can be fatal if not treated . It can also cause side effects such as nausea, vomiting, diarrhea, loss of appetite, or jaundice . Special precautions are necessary if used correctly .

未来方向

Enasidenib is the first drug of its kind to be approved for any cancer. Rather than kill cancer cells, enasidenib rehabilitates them. It allows them to develop as normally functioning blood cells, reversing a stalled developmental state that causes the cells to behave as wayward miscreants . Future combinations of these agents need to be explored, including with cytotoxic drugs and other newer emerging strategies such as immunotherapies for AML .

属性

IUPAC Name

2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLUUSLLRIQKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027942
Record name Enasidenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Enasidenib is a selective inhibitor of IDH2, a mitochondria-localized enzyme involved in diverse cellular processes, including adaptation to hypoxia, histone demethylation and DNA modification. Wild-type IDH proteins play a cruicial role in the Krebs/citric acid cycle where it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. In comparison, mutant forms of IDH2 enzyme mediates a neomorphic activity and catalyze reduction of α-KG to the (R) enantiomer of 2-hydroxyglutarate, which is associated with DNA and histone hypermethylation, altered gene expression and blocked cellular differentiation of hematopoietic progenitor cells. Enasidenib primarily targets the mutant IDH2 variants R140Q, R172S, and R172K with higher potency than the wild type enzyme form. Inhibition of the enzyme leads to decreased levels of 2-hydroxyglutarate (2-HG) and promotion of proper differentiation and clonal proliferation of cells of the myeloid lineage.
Record name Enasidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13874
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Enasidenib

CAS RN

1446502-11-9
Record name 2-Methyl-1-[[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446502-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enasidenib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446502119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enasidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13874
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enasidenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENASIDENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T1SS4E7AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5,010
Citations
A Krämer, T Bochtler - Small Molecules in Hematology, 2018 - Springer
Enasidenib is an orally available, selective, potent, small molecule inhibitor of mutant isocitrate dehydrogenase 2 (IDH2). Neomorphic mutations in IDH2 are frequently found in both …
Number of citations: 3 link.springer.com
ES Kim - Drugs, 2017 - Springer
… Enasidenib has been approved in the USA for the treatment of adults with relapsed or … This article summarizes the milestones in the development of enasidenib leading to this first global …
Number of citations: 136 link.springer.com
EM Stein, CD DiNardo, DA Pollyea… - Blood, The Journal …, 2017 - ashpublications.org
… Enasidenib seems to act as a differentiation agent and is not cytotoxic… enasidenib dose was administered on day −3, followed by a 2-day pharmacokinetic evaluation period. Enasidenib …
Number of citations: 377 ashpublications.org
EM Stein, CD DiNardo, AT Fathi… - Blood, The Journal …, 2019 - ashpublications.org
… Enasidenib is an oral inhibitor of mutant-IDH2 proteins. This first-in-human phase 1/2 study evaluated enasidenib doses of 50 to 650 mg/d, administered in continuous 28-day cycles, in …
Number of citations: 332 ashpublications.org
MD Amatangelo, L Quek, A Shih… - Blood, The Journal …, 2017 - ashpublications.org
… In a phase 1/2 clinical trial, enasidenib demonstrated clinical activity in patients with both … study to elucidate the mechanisms of action of enasidenib in R140 and R172 mIDH2 rrAML …
Number of citations: 360 ashpublications.org
DA Pollyea, MS Tallman, S de Botton, HM Kantarjian… - Leukemia, 2019 - nature.com
… Enasidenib is an oral inhibitor of mutant IDH2 proteins. Among 39 patients with newly diagnosed mutant-IDH2 AML who received enasidenib … The median number of enasidenib …
Number of citations: 191 www.nature.com
AT Fathi, CD DiNardo, I Kline, L Kenvin, I Gupta… - JAMA …, 2018 - jamanetwork.com
… start of enasidenib treatment or reinitiation of enasidenib after … enasidenib, a differentiation syndrome review committee retrospectively evaluated potential cases of IDH-DS in enasidenib…
Number of citations: 172 jamanetwork.com
EM Stein, CD DiNardo, AT Fathi… - Blood, The Journal …, 2021 - ashpublications.org
… or enasidenib combined with intensive chemotherapy in patients with newly diagnosed mIDH1/2 AML. Ivosidenib 500 mg once daily and enasidenib … treated with enasidenib, consistent …
Number of citations: 138 ashpublications.org
EM Stein, AT Fathi, CD DiNardo, DA Pollyea… - The Lancet …, 2020 - thelancet.com
… Enasidenib, an inhibitor of mutated IDH2 proteins, induces responses in patients with IDH2-… We aimed to establish the clinical outcomes of enasidenib monotherapy in a subgroup of …
Number of citations: 84 www.thelancet.com
I Abou Dalle, CD DiNardo - Therapeutic advances in …, 2018 - journals.sagepub.com
… available preclinical and clinical data of enasidenib in AML. Enasidenib and preclinical data … spleen were dramatically reduced to near normal levels after enasidenib treatment. With …
Number of citations: 59 journals.sagepub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。